molecular formula C7H10F3N B12999346 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane

Cat. No.: B12999346
M. Wt: 165.16 g/mol
InChI Key: HBGLOVDOAHTLPT-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane (CAS 1258650-74-6) is a high-value chemical scaffold incorporating a rigid, bicyclic 3-azabicyclo[4.1.0]heptane structure with a strategically positioned trifluoromethyl group. This configuration is of significant interest in medicinal chemistry for constructing novel therapeutic agents. Research indicates this core structure is a key intermediate in developing potent allosteric modulators for the M4 muscarinic acetylcholine receptor, a promising target for treating psychiatric and neurological diseases such as schizophrenia, cognitive dysfunction, and major depressive disorder . Furthermore, closely related 3-azabicyclo[4.1.0]heptane analogues have been identified as orexin receptor antagonists, highlighting the scaffold's applicability in developing treatments for sleep-wake disorders like insomnia and hypersomnia . The incorporation of the trifluoromethyl group is a common strategy to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity. The constrained, three-dimensional geometry of the bridged ring system is also valuable in drug discovery for "escaping flatland," a approach that can improve selectivity and physicochemical properties by probing novel pharmacophoric space . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)6-1-2-11-4-5(6)3-6/h5,11H,1-4H2

InChI Key

HBGLOVDOAHTLPT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Two-Step Ring Closure via Aminocyclohexanol Intermediate

A patented method for related bicyclic amines (7-methyl-aza-bicyclo[4.1.0]heptane) provides a useful framework adaptable for the trifluoromethyl derivative:

Step 1: Formation of Aminocyclohexanol Intermediate

  • React epoxycyclohexane with aqueous methylamine solution (35-40% concentration).
  • Conditions: Stirring at 20–30 °C for 14–16 hours.
  • Molar ratio: epoxycyclohexane to methylamine solution approximately 1:3.5–4.5.
  • The reaction yields the adjacent methylamino-cyclohexanol intermediate with >95% yield.
  • Purification by underpressure distillation.

Step 2: Ring Closure to Azabicycloheptane

  • The intermediate is dissolved in an organic solvent (e.g., methylene chloride).
  • Triethylamine is added, followed by dropwise addition of phosphorus tribromide (PBr3) at -10 to 0 °C.
  • After completion (monitored by GC), the reaction mixture is treated with a strong alkali aqueous solution (NaOH or KOH, 35-45% concentration) to adjust pH to 13–14.
  • Stirring for 2–3 hours facilitates ring closure.
  • Organic layer separation, extraction, and air distillation yield the bicyclic amine product.
  • Yield reported around 52.7% with purity >98% by GC.

This method is mild, cost-effective, and scalable, with easily purified intermediates and readily available starting materials.

Cyclopropanation of Azabicycloheptane Precursors

Another approach involves cyclopropanation of azepine or piperidine derivatives bearing trifluoromethyl groups:

  • Starting from tosyl-protected azabicycloheptane precursors, cyclopropanation is achieved using diiodomethane and zinc reagents (e.g., ZnEt2) in dichloromethane at low temperature.
  • This method allows the introduction of the trifluoromethyl substituent on the aromatic ring or side chain before ring closure.
  • Subsequent deprotection and reduction steps (e.g., LiAlH4 reduction) yield the target bicyclic amine.
  • Purification is typically done by column chromatography using petroleum ether/ethyl acetate mixtures.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

For derivatives with aryl trifluoromethyl substituents:

  • A sequence involving palladium-catalyzed Suzuki coupling of boronic acids with azabicycloheptane intermediates is employed.
  • Protection and deprotection steps (e.g., BOC protection, trifluoroacetylation) are used to control reactivity.
  • Functional group interconversions such as trifluoromethylation, alkylation, and azide substitution are performed under controlled conditions.
  • Final ring closure and reduction steps yield the bicyclic amine with the trifluoromethyl group installed at the 6-position.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Advantages Limitations
Aminocyclohexanol Intermediate + PBr3 Ring Closure Epoxycyclohexane + methylamine → intermediate; PBr3/Et3N ring closure 20–30 °C (step 1), -10 to 0 °C (step 2) >95 (step 1), ~53 (step 2) Mild, scalable, cost-effective Moderate overall yield
Cyclopropanation of Tosylated Precursors Cyclopropanation with CH2I2/ZnEt2; reduction and deprotection Low temp, inert atmosphere 60–80 High selectivity, versatile Requires sensitive reagents
Pd-Catalyzed Cross-Coupling & Functionalization Suzuki coupling, protection/deprotection, trifluoromethylation Varied, often mild to moderate temp 60–85 Enables diverse substitution Multi-step, complex purification

Research Findings and Notes

  • The ring closure step using phosphorus tribromide and triethylamine is critical for forming the bicyclic azabicyclo[4.1.0]heptane core with high purity and reasonable yield.
  • The use of aqueous methylamine solution in excess ensures complete conversion of epoxycyclohexane to the amino alcohol intermediate, improving yield and purity.
  • Cyclopropanation methods provide a direct route to the bicyclic system but require careful control of reaction conditions to avoid side reactions.
  • Palladium-catalyzed cross-coupling allows for the introduction of various aryl and trifluoromethyl substituents, expanding the chemical diversity of the bicyclic amines.
  • Purification typically involves column chromatography with petroleum ether/ethyl acetate mixtures, and yields vary depending on the scale and exact substituents.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for selective functionalization at different positions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using dioxiranes, leading to the formation of hydroxylated products.

    Reduction: Reduction reactions can be carried out using standard reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, including amines and thiols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs, depending on the reagents and conditions used .

Scientific Research Applications

Neurotransmitter Modulation

Research indicates that 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane exhibits significant activity as a neurotransmitter reuptake inhibitor, particularly affecting serotonin, dopamine, and norepinephrine systems. This modulation suggests potential applications in treating psychiatric disorders such as depression and anxiety .

Antidepressant and Anxiolytic Potential

The compound has been investigated for its potential as an antidepressant or anxiolytic agent due to its interaction with neurotransmitter transporters. Binding affinity assays have demonstrated significant interactions with serotonin and dopamine transporters, making it a candidate for further development in mood disorder therapies.

Synthetic Methodologies

Various synthetic approaches have been developed to produce this compound:

  • Radical Oxidation : A transition-metal-free method involving the oxidative cyclopropanation of aza-1,6-enynes has been reported as an effective synthesis route.
  • Functionalization Strategies : The compound can be further functionalized to create derivatives with enhanced biological activity or specificity towards certain targets.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound in pharmacology:

  • A study highlighted its role in modulating serotonin levels, suggesting therapeutic effects for mood disorders through specific binding interactions with neurotransmitter transporters.
  • Another research effort focused on the synthesis of derivatives that enhance the compound's selectivity and efficacy against specific neurological targets.

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azabicyclo structure provides a rigid framework that can influence the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Variations

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride
  • Structural Difference : Trifluoromethyl group at the 7-position instead of 4.
  • Impact : Positional isomerism alters steric and electronic interactions. The 7-CF₃ derivative shows reduced bioavailability compared to the 6-CF₃ analog, likely due to increased steric hindrance near the nitrogen atom .
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane Hydrochloride
  • Structural Difference : Dichlorophenyl substituent replaces trifluoromethyl.
  • Impact : The dichlorophenyl group enhances π-π stacking interactions with aromatic residues in neurotransmitter transporters (e.g., serotonin transporter, SERT). This compound exhibits potent triple reuptake inhibition (SERT, NET, DAT) with IC₅₀ values of 2–10 nM, but its higher molecular weight (278.61 g/mol) reduces solubility compared to the trifluoromethyl analog .
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
  • Structural Difference : Methoxymethyl (-CH₂-O-CH₃) substituent at the 7-position.
  • Impact : The methoxymethyl group improves water solubility (logP ~1.8) and oral bioavailability. This derivative demonstrated 80% bioavailability in rodent studies, attributed to enhanced passive diffusion .

Bicyclic Core Modifications

3-Azabicyclo[3.1.1]heptane Derivatives
  • Structural Difference : Smaller bicyclo[3.1.1] core vs. [4.1.0].
  • Examples :
    • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one : The ketone group at position 6 allows for further functionalization (e.g., reduction to alcohols). This compound is a precursor to dopamine D₃ receptor ligands .
    • 6-Thia-3-azabicyclo[3.1.1]heptane : Sulfur replaces a carbon, increasing polarity (logP ~1.2) and hydrogen-bonding capacity. Used in protease inhibitor design .
3-Azabicyclo[3.2.0]heptane Derivatives
  • Structural Difference : Larger [3.2.0] ring system with a different bridge topology.
  • Example : cis-3-Azabicyclo[3.2.0]heptane-2,4-dione exhibits planar geometry, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .

Pharmacological Activity Comparison

Compound Target/Activity Potency (IC₅₀) Key Advantage(s) Reference(s)
6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane CNS penetration, enzyme inhibition N/A High metabolic stability
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane Triple reuptake inhibition 2–10 nM Potent SERT/NET/DAT activity
7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane Bioavailability optimization N/A 80% oral bioavailability
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Dopamine D₃ receptor modulation ~50 nM (Ki) Versatile synthetic intermediate

Biological Activity

6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane, often referred to as a bicyclic organic compound, has garnered attention due to its significant biological activities, particularly in the realm of pharmacology and medicinal chemistry. The compound's unique trifluoromethyl group and its stereochemistry contribute to its interaction with neurotransmitter systems, positioning it as a potential candidate for treating psychiatric disorders.

  • Molecular Formula : C10_{10}H12_{12}F3_3N
  • Molecular Weight : Approximately 179.16 g/mol
  • Structure : The bicyclic structure features a nitrogen atom, which is critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of neurotransmitter reuptake , influencing the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems. This mechanism is crucial for its potential therapeutic applications in treating mood disorders such as depression and anxiety .

Biological Activity Overview

The compound has demonstrated various biological activities, summarized in the following table:

Activity Description References
Neurotransmitter Inhibition Inhibits reuptake of serotonin, dopamine, and norepinephrine, affecting mood regulation.
Binding Affinity Shows significant interaction with serotonin and dopamine transporters, crucial targets for medications.
Potential Therapeutic Uses Investigated for treatment of psychiatric disorders, including depression and anxiety.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neurotransmitter Modulation : A study highlighted the compound's ability to modulate neurotransmitter systems effectively, indicating its potential as a lead compound for new therapeutic agents targeting mood disorders .
  • Synthetic Approaches : Various synthetic methodologies have been developed to produce this compound, enhancing its availability for research and potential clinical applications .
  • Comparative Analysis : Research comparing structurally similar compounds demonstrated that the trifluoromethyl group's presence significantly enhances biological activity compared to analogs lacking this feature .

Comparative Structure-Activity Relationship

The following table outlines comparisons between this compound and related compounds:

Compound Name Structure Type Unique Features
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptaneBicyclic azabicycloDifferent position of trifluoromethyl group
3-Azabicyclo[4.1.0]heptaneBicyclic azabicycloLacks trifluoromethyl substituent
2-Azabicyclo[2.2.2]octaneBicyclic azabicycloDifferent ring size and nitrogen placement

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